1-Benzyl-4-fluoro-1H-pyrazol-3-amine
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Overview
Description
1-Benzyl-4-fluoro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-fluoro-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with substituted alkynes. For instance, a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can yield pyrazole derivatives . Another method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-fluoro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-4-fluoro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-fluoro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases, which play crucial roles in various cellular pathways. By binding to the active site of these enzymes, the compound can modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
3-Aminopyrazole: Another pyrazole derivative with an amine group at the 3-position.
4-Aminopyrazole: Similar structure but with the amine group at the 4-position.
5-Aminopyrazole: Features the amine group at the 5-position.
Uniqueness: 1-Benzyl-4-fluoro-1H-pyrazol-3-amine is unique due to the presence of both a benzyl group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C10H10FN3 |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
1-benzyl-4-fluoropyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) |
InChI Key |
VXAIJIPVWHPRFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)N)F |
Origin of Product |
United States |
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